molecular formula C20H28N2O3S B14978699 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide

Cat. No.: B14978699
M. Wt: 376.5 g/mol
InChI Key: QZKBVFFZYPCKPF-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the phenylsulfonyl group, and subsequent functionalization to introduce the dimethyl and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as:

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(methyl)-1H-pyrrol-2-yl]-3-methylbutanamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(ethyl)-1H-pyrrol-2-yl]-3-methylbutanamide

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C20H28N2O3S/c1-13(2)12-18(23)21-20-19(15(5)16(6)22(20)14(3)4)26(24,25)17-10-8-7-9-11-17/h7-11,13-14H,12H2,1-6H3,(H,21,23)

InChI Key

QZKBVFFZYPCKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)CC(C)C)C(C)C)C

Origin of Product

United States

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